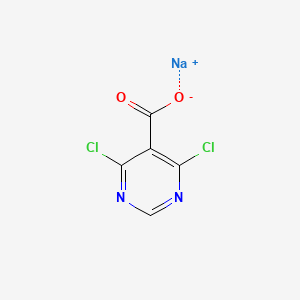

Sodium 4,6-dichloropyrimidine-5-carboxylate

Description

Sodium 4,6-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C5H2Cl2N2O2Na. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name |

sodium;4,6-dichloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2.Na/c6-3-2(5(10)11)4(7)9-1-8-3;/h1H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIIVMSJBYGTFG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common and well-documented method for synthesizing sodium 4,6-dichloropyrimidine-5-carboxylate involves chlorination of 4,6-dihydroxypyrimidine-5-carboxylate using phosphorus oxychloride (POCl3) in the presence of a solvent such as dichloromethane (DCM) or dichloroethane, often with dimethylformamide (DMF) as a catalyst or co-solvent.

- Starting Material: 4,6-Dihydroxypyrimidine-5-carboxylate (or 4,6-dihydroxypyrimidine)

- Chlorinating Agent: Phosphorus oxychloride (POCl3)

- Solvent: Dichloromethane (DCM) or dichloroethane

- Catalyst/Activator: Dimethylformamide (DMF) added dropwise

- Temperature: Initial cooling to 0–10°C during DMF addition; reaction mixture then stirred at room temperature and subsequently refluxed (~100 °C) for several hours

- Workup: Removal of excess POCl3 under reduced pressure, quenching in ice water, extraction with ethyl acetate, washing with water and sodium bicarbonate solution, drying over anhydrous sodium sulfate, filtration, and concentration to yield crude product

- Purification: Recrystallization or Kugelrohr distillation to obtain pure sodium 4,6-dichloropyrimidine-5-carboxylate

Reaction Summary:

$$

\text{4,6-dihydroxypyrimidine-5-carboxylate} + \text{POCl}_3 \xrightarrow[\text{DMF}]{\text{DCM, reflux}} \text{Sodium 4,6-dichloropyrimidine-5-carboxylate}

$$

Industrial Scale Production

Industrial methods mirror laboratory protocols but involve scaled-up reactors with precise temperature and addition rate controls to optimize yield and purity. The process includes:

- Use of large reactors with cooling systems to control exothermic reactions during chlorination.

- Slow addition of DMF to POCl3 at low temperatures (0–8°C) to form the Vilsmeier reagent.

- Gradual addition of the 4,6-dihydroxypyrimidine solid to the chlorinating mixture, managing exothermic heat release.

- Refluxing the reaction mixture for 2–3 hours to ensure complete chlorination.

- Removal of excess POCl3 under reduced pressure.

- Quenching in cold water and extraction with organic solvents.

- Washing and drying steps to remove impurities.

- Final purification by recrystallization or distillation.

This method achieves high yields (approximately 68–70% crude yield, with further purification improving purity) and meets industrial standards for quality and environmental safety.

Detailed Experimental Data and Reaction Parameters

| Parameter | Description/Condition | Notes |

|---|---|---|

| Starting Material | 4,6-Dihydroxypyrimidine or 4,6-dihydroxypyrimidine-5-carboxylate | Commercially available or synthesized in-house |

| Chlorinating Agent | Phosphorus oxychloride (POCl3) | Used in excess (4–5 equivalents) |

| Catalyst | Dimethylformamide (DMF) | Added dropwise at 0–8°C to form reactive intermediate |

| Solvent | Dichloromethane (DCM) or dichloroethane | Provides medium for reaction and temperature control |

| Temperature Control | 0–10°C during reagent addition; reflux (~100°C) for chlorination | Cooling to control exotherm; reflux for reaction completion |

| Reaction Time | 2–3 hours reflux after addition | Ensures complete chlorination |

| Workup | Removal of excess POCl3 under reduced pressure; quenching in ice water; extraction with ethyl acetate | Standard organic extraction and purification steps |

| Purification | Recrystallization or Kugelrohr distillation | Improves purity; yields ~68–70% crude, higher after purification |

| Yield | 68–70% crude yield; up to 95% in optimized protocols | Dependent on scale and purification method |

Alternative Synthetic Approaches and Intermediates

Some patents and literature describe multi-step syntheses starting from diethyl malonate and formamidine acetate to build the pyrimidine ring, followed by chlorination to introduce the 4,6-dichloro substituents and carboxylate functionality. These methods involve:

- Alkylation of diethyl malonate with bromomethyl-1,3-dioxolane under basic conditions.

- Cyclization with formamidine acetate in alcoholic solvents.

- Chlorination of the resulting pyrimidine intermediate with chlorinating agents under reflux.

- Acidic workup and extraction to isolate the chlorinated pyrimidine derivative.

- Final purification by recrystallization.

These approaches reduce explosion risks and lower equipment requirements, making them suitable for batch industrial production with yields exceeding 80% in some steps.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Yield Range | Scale Suitability |

|---|---|---|---|---|

| Direct Chlorination | 4,6-Dihydroxypyrimidine + POCl3 + DMF, reflux | Simple, well-established, high purity | 68–70% crude, up to 95% purified | Lab and industrial |

| Multi-step Synthesis | Diethyl malonate alkylation, cyclization, chlorination | Safer, scalable batch production | >80% in intermediate steps | Industrial batch |

Research Findings and Notes

- The use of DMF with POCl3 forms a Vilsmeier reagent that facilitates selective chlorination at the 4 and 6 positions of the pyrimidine ring.

- Temperature control during DMF addition and chlorination is critical to avoid side reactions and decomposition.

- The chlorination reaction is exothermic, requiring careful addition of reagents and cooling.

- Industrial processes emphasize solvent recovery, by-product recycling, and environmental safety.

- Purification by recrystallization or distillation is necessary to meet pharmaceutical-grade purity standards.

- The compound’s reactivity allows for further nucleophilic substitution reactions, making it a versatile intermediate.

Chemical Reactions Analysis

Types of Reactions: Sodium 4,6-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are replaced by nucleophiles such as amines or alkoxides.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrimidine derivatives generally undergo such reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alkoxides, and Grignard reagents are commonly used in SNAr reactions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with amines can yield amino-substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: Sodium 4,6-dichloropyrimidine-5-carboxylate is employed as an intermediate in the synthesis of various pyrimidine derivatives. Its unique structure allows it to participate in nucleophilic aromatic substitution reactions, facilitating the creation of more complex molecules .

- Chemical Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed documentation on these processes is limited .

2. Biology and Medicine:

- Pharmacological Activities: This compound exhibits significant biological activities, including anti-inflammatory and antimicrobial properties. Research indicates that it may inhibit key inflammatory mediators like prostaglandins and cytokines, contributing to its therapeutic potential .

- Antiviral Applications: Sodium 4,6-dichloropyrimidine-5-carboxylate serves as an intermediate in the production of antiviral nucleotide derivatives, which are critical in developing antiviral therapies .

3. Industrial Applications:

- Agrochemicals and Pharmaceuticals: The compound is utilized in the synthesis of agrochemicals and pharmaceuticals, playing a vital role in developing new drugs and crop protection agents . Its structural features impart distinct chemical reactivity that is advantageous for industrial applications.

Case Study 1: Antiviral Nucleotide Derivatives

In a study focused on the synthesis of antiviral compounds, sodium 4,6-dichloropyrimidine-5-carboxylate was used as a starting material to create N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide. This derivative was further processed to yield antiviral nucleotide derivatives essential for combating viral infections .

Case Study 2: Anti-inflammatory Research

Research published in the Royal Society of Chemistry highlighted the anti-inflammatory effects of pyrimidine derivatives, including sodium 4,6-dichloropyrimidine-5-carboxylate. The study demonstrated its ability to inhibit inflammatory pathways effectively, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of sodium 4,6-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines. The compound may also interfere with the synthesis of nucleic acids, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

2-Amino-4,6-dichloropyrimidine: This compound shares a similar structure but with an amino group at position 2.

4,6-Dichloropyrimidine-5-carboxaldehyde: Another related compound, differing by the presence of an aldehyde group instead of a carboxylate group.

Uniqueness: Sodium 4,6-dichloropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of a sodium carboxylate group. This structural feature imparts distinct chemical reactivity and solubility properties, making it valuable in specific synthetic and research applications .

Biological Activity

Sodium 4,6-dichloropyrimidine-5-carboxylate (CAS No. 1204295-88-4) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Sodium 4,6-dichloropyrimidine-5-carboxylate has the molecular formula CHClNONa. It is characterized by the presence of two chlorine atoms at positions 4 and 6 of the pyrimidine ring, along with a carboxylate group at position 5. This unique structure contributes to its reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex compounds.

1. Antimicrobial Properties

Research indicates that sodium 4,6-dichloropyrimidine-5-carboxylate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi by interfering with nucleic acid synthesis and disrupting cellular processes. For example, studies have demonstrated its effectiveness against clinical strains of Mycobacterium tuberculosis, suggesting potential as a novel antitubercular agent .

2. Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. In vitro studies have reported IC values comparable to standard anti-inflammatory drugs such as celecoxib, indicating its potential for treating inflammatory diseases .

3. Antiviral Activity

Sodium 4,6-dichloropyrimidine-5-carboxylate has shown promise as an antiviral agent. It has been evaluated for its ability to inhibit viral replication in various models, demonstrating effectiveness against influenza viruses and other pathogens . The compound's structural features allow it to interact with viral proteins, disrupting their function.

The biological activity of sodium 4,6-dichloropyrimidine-5-carboxylate is attributed to its interaction with specific molecular targets:

- Inhibition of Key Enzymes: The compound inhibits enzymes involved in inflammatory pathways and nucleic acid synthesis.

- Disruption of Cellular Processes: By targeting bacterial and viral replication mechanisms, it effectively reduces pathogen viability.

- Modulation of Immune Responses: Its anti-inflammatory effects may also involve modulation of cytokine production and immune cell activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of sodium 4,6-dichloropyrimidine-5-carboxylate. Research has indicated that modifications to the pyrimidine ring can enhance its antimicrobial and anti-inflammatory properties. For instance:

| Compound | Modification | Biological Activity | IC |

|---|---|---|---|

| Sodium 4,6-dichloropyrimidine-5-carboxylate | None | Antimicrobial | - |

| Compound A | Methyl group at position 2 | Enhanced antimicrobial | <0.05 μmol |

| Compound B | Fluorine substitution at position 4 | Increased anti-inflammatory | <0.04 μmol |

Case Studies

Several case studies highlight the compound's efficacy:

- Antitubercular Activity: In a study involving clinical strains of M. tuberculosis, sodium 4,6-dichloropyrimidine-5-carboxylate showed significant antibacterial activity without cross-resistance to existing treatments .

- Inflammation Models: In animal models of inflammation, administration of sodium 4,6-dichloropyrimidine-5-carboxylate resulted in reduced swelling and pain, supporting its potential use in managing inflammatory conditions .

- Viral Infections: A recent study demonstrated that this compound significantly reduced viral loads in infected mice models, indicating its potential as an antiviral therapeutic .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀/LC₅₀ values. Account for variability via bootstrapping or Bayesian hierarchical models. Include positive controls (e.g., cisplatin for cytotoxicity) and report confidence intervals .

Methodological Best Practices

- Data Reproducibility : Calibrate instruments (e.g., HPLC, NMR) with certified reference standards. Document batch-specific variations (e.g., lot numbers of starting materials) .

- Conflict Resolution : Conduct systematic reviews using PRISMA guidelines to reconcile contradictory findings. Prioritize studies with rigorous controls (e.g., blinded analyses) .

- Ethical Reporting : Disclose synthetic yields, purification methods, and characterization data in full to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.